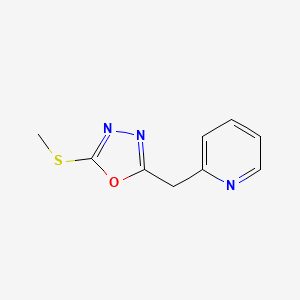

2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with carbon disulfide and methyl iodide, followed by cyclization with an appropriate oxidizing agent . The reaction conditions often require a solvent such as ethanol or acetonitrile and may be catalyzed by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted pyridinylmethyl derivatives.

Scientific Research Applications

2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-triazole: Contains a triazole ring, offering different chemical properties.

Uniqueness

2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which provides stability and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.

Biological Activity

2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methylthio group and a pyridine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. Specifically, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 (Colon) | 0.67 | Apoptosis induction |

| N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | MDA-MB-435 (Melanoma) | 6.82 | EGFR inhibition |

| 2-(4-Nitrobenzylidene)hydrazinyl-5-(pyridin-4-yl)-1,3,4-oxadiazole | PC-3 (Prostate) | 0.275 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against specific cancer types .

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.

- Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as EGFR and Src kinase, which are pivotal in cancer cell proliferation and survival .

- Cell Cycle Arrest : Some derivatives have been noted to cause cell cycle arrest at various phases, contributing to their anticancer effects .

Study on Anticancer Efficacy

A study conducted by Arafa et al. evaluated several oxadiazole derivatives for their anticancer properties using MTT assays across multiple cancer cell lines. Notably, the compound exhibited promising cytotoxicity against leukemia and breast cancer cells with IC50 values that were significantly lower than those of standard chemotherapeutic agents .

Table 2: Comparative Efficacy of Oxadiazole Derivatives

| Study Reference | Compound | Cell Line | IC50 (µM) |

|---|---|---|---|

| Arafa et al., 2023 | This compound | HCT116 | 0.67 |

| Arafa et al., 2023 | N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amines | MDA-MB-435 | 6.82 |

This research underscores the potential of oxadiazole derivatives as viable candidates for further development in cancer therapy.

Properties

Molecular Formula |

C9H9N3OS |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

2-methylsulfanyl-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C9H9N3OS/c1-14-9-12-11-8(13-9)6-7-4-2-3-5-10-7/h2-5H,6H2,1H3 |

InChI Key |

NBKQBXKUGQPCEH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C(O1)CC2=CC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.